Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate

PET tracer synthesis fluorinated amino acids regioselective synthesis

Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate (CAS 102034-51-5) is a C-alkylated diethyl acetamidomalonate derivative bearing a 2-fluoro-4,5-dimethoxybenzyl substituent at the alpha-carbon. It belongs to a class of protected amino acid precursors widely used in the synthesis of unnatural α-amino acids via alkylation–hydrolysis–decarboxylation sequences.

Molecular Formula C18H24FNO7
Molecular Weight 385.4 g/mol
CAS No. 102034-51-5
Cat. No. B009842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate
CAS102034-51-5
SynonymsDIETHYL-2-ACETYLAMINO-2-(2''-FLUORO-4'',5''-DIMETHOXYBENZYL)-1,3-PROPANEDIATE
Molecular FormulaC18H24FNO7
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1F)OC)OC)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C18H24FNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-14(24-4)15(25-5)9-13(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21)
InChIKeyGBOZECBVTCQTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate (CAS 102034-51-5): A Protected Amino Acid Precursor for Fluorinated PET Tracer Synthesis


Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate (CAS 102034-51-5) is a C-alkylated diethyl acetamidomalonate derivative bearing a 2-fluoro-4,5-dimethoxybenzyl substituent at the alpha-carbon [1]. It belongs to a class of protected amino acid precursors widely used in the synthesis of unnatural α-amino acids via alkylation–hydrolysis–decarboxylation sequences [2]. The compound is specifically designed as a protected intermediate for the preparation of 2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid, a derivative of 6-fluoro-DOPA—a critical radiotracer scaffold for positron emission tomography (PET) imaging . Its molecular formula is C18H24FNO7 (MW: 385.38 g/mol), and it is typically stored at 2–8°C [1].

Why 2-Fluoro-4,5-dimethoxybenzyl Substitution in Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate Cannot Be Replaced by Generic Analogs


The 2-fluoro-4,5-dimethoxybenzyl moiety in CAS 102034-51-5 is not interchangeable with its 3-fluoro regioisomer (CAS 42877-14-5) or non-fluorinated analogs. The position of the fluorine atom on the aromatic ring governs the electronic environment of the benzyl halide precursor, directly affecting alkylation yields in the malonate alkylation step . In 19F NMR studies of structurally related 2- and 3-fluorophenyl benzyl ethers, the 2-fluorophenyl group exhibits markedly different chemical shift sensitivities compared to the 3-fluorophenyl group, indicating that the ortho-fluorine exerts a distinct electronic influence on the benzylic position [1]. Furthermore, the target amino acid product—6-fluoro-DOPA—requires the specific 2-fluoro substitution pattern for biological recognition by aromatic L-amino acid decarboxylase (AADC); the 3-fluoro analog would yield an incorrect substitution pattern on the catechol ring, precluding its use as a valid PET tracer precursor [2].

Quantitative Differentiation Evidence for Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate Against Closest Analogs


Regiochemical Fidelity: 2-Fluoro vs. 3-Fluoro Substitution in the Final Amino Acid Target

The 2-fluoro-4,5-dimethoxybenzyl substituent in CAS 102034-51-5 is the mandatory protecting group for synthesizing 6-fluoro-DOPA, where the fluorine must occupy the 6-position (ortho to the amino acid side chain) on the catechol ring. The 3-fluoro regioisomer (CAS 42877-14-5) would yield 5-fluoro-DOPA, which has a different substrate profile for AADC. In enzymatic assays, 6-fluoro-L-DOPA (derived from the 2-fluoro precursor) is a known substrate for DOPA decarboxylase, whereas 5-fluoro-D,L-DOPA (derived from the 3-fluoro precursor via a different synthetic route) was obtained in an eight-step synthesis with only 10% overall yield, demonstrating the synthetic advantage of the 2-fluoro route . The enantiomeric purity of 6-FDOPA prepared from 2-fluoro-4,5-dimethoxybenzyl intermediates exceeds 95% when using chiral phase-transfer catalysis [1].

PET tracer synthesis fluorinated amino acids regioselective synthesis

Molecular Weight and Formula Differentiation from Non-Methoxylated Analogs

CAS 102034-51-5 (MW 385.38, C18H24FNO7) is structurally distinguished from the simpler 2-fluorobenzyl analog (CAS 380-69-8, MW 325.33, C16H20FNO5) by the presence of two methoxy groups on the aromatic ring [1]. These methoxy groups serve as protected hydroxyls that are ultimately unmasked to yield the catechol moiety of 6-fluoro-DOPA. The molecular weight difference of 60.05 Da corresponds to two O-methyl groups, and the formula difference (C2H4O2) reflects the deliberate incorporation of these protecting groups at the benzaldehyde stage before alkylation [2].

physicochemical properties protecting group strategy synthetic intermediate

Protective Group Orthogonality: N-Acetyl / Diethyl Ester vs. Alternative N-Protection Strategies

The N-acetyl and diethyl ester protecting groups in CAS 102034-51-5 provide a specific deprotection sequence: alkaline hydrolysis of the esters to the dicarboxylic acid, followed by thermal decarboxylation and acid hydrolysis of the N-acetyl group to yield the free α-amino acid [1]. This contrasts with alternative protecting group schemes, such as the N-(diphenylmethylene)glycine tert-butyl ester approach used for 6-FDOPA synthesis, which requires acidic deprotection and may compromise enantiomeric purity [2]. The acetamidomalonate route is a well-established classic method for racemic unnatural amino acid synthesis, with reported overall yields of 49–90% for various alkyl derivatives [1].

protecting group chemistry synthetic strategy orthogonal deprotection

Spectroscopic Identification: InChI-Based Structural Differentiation from Regioisomers

The compound can be unambiguously identified by its IUPAC International Chemical Identifier (InChI): 1S/C18H24FNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-14(24-4)15(25-5)9-13(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21) [1]. This InChI string encodes the 2-fluoro-4,5-dimethoxy substitution pattern specifically, distinguishing it from the 3-fluoro-4,5-dimethoxy regioisomer (CAS 42877-14-5) and the 2-fluoro-3,4-dimethoxy regioisomer (SpectraBase Compound ID F6xr6dRaWMd) [2]. For procurement quality control, the InChI and its derived InChIKey serve as digital fingerprints that prevent mis-identification of regioisomers, which are isobaric (identical MW) and cannot be distinguished by molecular weight alone.

analytical characterization structural confirmation quality control

Synthetic Provenance: Connection to 6-Fluoroveratraldehyde as a Defined Starting Material

The compound is synthesized by alkylation of diethyl acetamidomalonate with a 2-fluoro-4,5-dimethoxybenzyl halide. The benzyl halide is derived from 6-fluoroveratraldehyde (2-fluoro-4,5-dimethoxybenzaldehyde), a commercially available building block (CAS 71932-21-7, 97%+ purity) used in the preparation of 6-[18F]fluoroveratraldehyde via nucleophilic aromatic substitution [1]. This defines a clear synthetic provenance chain: 6-fluoroveratraldehyde → 2-fluoro-4,5-dimethoxybenzyl alcohol → benzyl halide → CAS 102034-51-5 → 6-fluoro-DOPA. In contrast, the 3-fluoro regioisomer (CAS 42877-14-5) is prepared from 5-nitrovanillin via the Balz-Schiemann reaction, a less efficient route .

synthetic route starting material traceability

Targeted Research and Industrial Scenarios for Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate Procurement


Synthesis of Racemic 6-Fluoro-D,L-DOPA for Metabolite Studies and Analytical Reference Standards

This compound serves as the direct precursor for 2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid, which upon methoxy deprotection (using BBr3 or HBr) yields 6-fluoro-D,L-DOPA—the racemic form of the PET tracer 6-[18F]FDOPA. The racemic product is essential for preparing cold reference standards, metabolite identification, and HPLC method validation in PET radiopharmacy [1]. Because the compound is a protected, stable intermediate that can be stored at 2–8°C, it enables on-demand hydrolysis and decarboxylation to produce the free amino acid without the need for an asymmetric synthesis infrastructure .

Building Block for Fluorinated Unnatural Phenylalanine Derivatives in Medicinal Chemistry

Beyond DOPA analogs, the hydrolyzed product—2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid—represents a fluorinated phenylalanine scaffold. Fluorinated phenylalanines are known to modulate peptide stability, lipophilicity, and target binding when incorporated into bioactive peptides or small-molecule drug candidates [1]. The 2-fluoro substitution pattern on the phenyl ring creates a unique electrostatic surface potential compared to 3-fluoro or 4-fluoro phenylalanines, potentially altering receptor interactions in structure-activity relationship (SAR) studies. The compound is of interest in the development of pharmaceuticals where fluorine incorporation can enhance metabolic stability .

Intermediate for Method Development in Automated [18F]FDOPA Radiosynthesis Platforms

Automated radiosynthesis modules for [18F]FDOPA production rely on validated precursor compounds. While the direct radiolabeling precursor is typically the N-(diphenylmethylene)glycine tert-butyl ester derivative, CAS 102034-51-5 provides a non-radioactive process validation standard that mimics the reactivity of the protected amino acid intermediate. It can be used to optimize and troubleshoot the hydrolysis/deprotection sequence without consuming radioactive material. The diethyl ester groups hydrolyze under defined alkaline conditions, allowing precise control over the decarboxylation step that ultimately releases the α-amino acid [1].

Quality Control and Regioisomer Verification in Chemical Supply Chains

Given that the 2-fluoro-4,5-dimethoxybenzyl regioisomer (CAS 102034-51-5) is isobaric with the 3-fluoro-4,5-dimethoxybenzyl regioisomer (CAS 42877-14-5), procurement specifications must include InChI-based identity verification. The compound functions as a certified reference material for distinguishing between regioisomers via 19F NMR, where the 2-fluoro substituent exhibits a distinct chemical shift compared to the 3-fluoro substituent. Analytical laboratories supporting PET tracer production can use this compound to establish standard operating procedures for incoming material verification, preventing costly errors in radiosynthesis [1].

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